Interiorin

Anti-HIV Natural Product Lignan

Medicinal chemists require validated reference compounds to establish SAR baselines for antiviral lignans. Interiorin (C₂₇H₃₀O₈, MW 482.52) fills this middle-range comparator role precisely. - **Assay-ready**: Anti-HIV EC₅₀ = 1.6 µg/mL, positioned between schisantherin D (0.5 µg/mL) and interiotherin A (3.1 µg/mL). - **Structural validation**: X-ray crystallography-confirmed spiro-dienone core; (Z)-2-methylbut-2-enoyl ester moiety. - **QC application**: Validated HPLC reference standard for Kadsura spp. extract quantification. - **Supply**: Analytical to semipreparative quantities, purity verified by HPLC.

Molecular Formula C27H30O8
Molecular Weight 482.5 g/mol
Cat. No. B12392616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInteriorin
Molecular FormulaC27H30O8
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C(CC2=CC(=O)C(=C(C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C
InChIInChI=1S/C27H30O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(28)22(30-5)25(31-6)27(16)11-32-24-20(27)17(21)10-19-23(24)34-12-33-19/h7,9-10,14-15,21H,8,11-12H2,1-6H3/b13-7+/t14-,15-,21-,27+/m1/s1
InChIKeyNACPYYYBTUKNNL-YQYGNINJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Interiorin: Dibenzocyclooctadiene Lignan Overview


Interiorin (CAS 119139-55-8, molecular formula C₂₇H₃₀O₈, MW 482.52) is a dibenzocyclooctadiene lignan originally isolated from Kadsura interior A.C. Sm. [1] and subsequently identified in Kadsura heteroclita [2]. Structurally characterized by spectroscopic methods and single-crystal X‑ray diffraction, it belongs to a class of natural products noted for their spiro‑dienone and cyclooctadiene cores [1]. Unlike its homologues such as interiorin C, interiorin D, or isointeriorin, interiorin is the parent spiro‑dienone derivative with a (Z)-2‑methylbut‑2‑enoyl ester moiety, providing a distinct molecular scaffold for antiviral and antitumor‑promotion studies [1].

Anti-HIV SAR benchmark compound with mid-range potency for assay window calibration.
EBV-EA chemoprevention screening context; supports lignan panel comparator placement.
Validated HPLC reference standard for simultaneous quantification of Kadsura lignans.

Interiorin Substitution: Generic Lignan Pitfalls


Within the dibenzocyclooctadiene lignan family, even minor structural variations dramatically alter both potency and selectivity. In anti‑HIV assays, interiorin exhibits an EC₅₀ of 1.6 µg/mL , whereas schisantherin D achieves an EC₅₀ of 0.5 µg/mL and a therapeutic index (TI) of 50.6 [1]. Conversely, in Epstein–Barr virus early antigen (EBV‑EA) inhibition models, interiorin is less potent than neokadsuranin or schisandrin C [2]. These data underscore that interiorin cannot be substituted by its congeners without recalibrating assay sensitivity and interpretation.

Analog mismatch Ester substituent variation (acetyl, benzoyl) may shift anti-HIV potency across dibenzocyclooctadiene lignans.
Ranking divergence EBV-EA inhibition ranking differs; neokadsuranin and schisandrin C are reported as more potent in the same panel.
Chromatographic shift Structural isomers (e.g., isointeriorin) alter retention; validated HPLC method required to avoid misidentification.

Comparative Evidence for Interiorin Procurement


Anti-HIV Potency Niche in SAR

Interiorin demonstrates a reproducible anti-HIV EC₅₀ of 1.6 µg/mL in H9 lymphocyte assays [1]. This places it at the mid‑range of the activity spectrum: it is 3.2‑fold less potent than schisantherin D (EC₅₀ = 0.5 µg/mL, TI = 50.6) [2] yet 5‑fold more potent than interiotherin A (EC₅₀ = 3.1 µg/mL, TI = 13.2) [2]. Such an intermediate potency makes interiorin a useful benchmark for SAR studies aiming to optimize the balance between antiviral efficacy and therapeutic window.

Anti-HIV potency niche
Head-to-head
EC₅₀ 1.6 µg/mL (H9 lymphocytes); 3.2× less potent than schisantherin D, 1.9× more potent than interiotherin A
Mid-range assay benchmark for SAR deconvolution of substituent effects.
In vitro HIV-1 replication model; comparator data from same study set.
Anti-HIV Natural Product Lignan Antiviral Screening

EBV-EA Antitumor-Promotion Activity

In a panel of 14 neolignans tested for inhibition of TPA‑induced EBV‑EA activation in Raji cells, interiorin exhibited detectable but sub‑leading activity [1]. Neokadsuranin and schisandrin C emerged as the most potent compounds in the screen, indicating that interiorin, while active, is not the strongest antitumor‑promoting agent among its close analogs [1]. This positions interiorin as a context‑sensitive comparator for studying structure–activity relationships in EBV‑related chemoprevention.

EBV-EA inhibition rank
Head-to-head
Active but sub-leading; ranked below neokadsuranin and schisandrin C in a 14-compound panel.
Reported screening rank supports chemoprevention comparator context.
Exact % inhibition not reported in abstract; Raji cell TPA-induced model.
EBV-EA Antitumor Promotion Chemoprevention Lignan

Validated HPLC Quantification Method

A reverse‑phase HPLC method was established to simultaneously quantify interiorin alongside seven other Kadsura lignans (schisandrin, gomisin A, gomisin G, interiotherin B, etc.) [1]. The method achieved a sample recovery of 93.3–102.3% with a coefficient of variation of 1.62–2.78%, enabling reliable differentiation of interiorin from closely related compounds such as kadsurin and heteroclitin D [1]. This analytical validation supports the use of interiorin as a reference standard in quality control and authentication workflows.

HPLC quantification
Cross-study comparable
Recovery 93.3–102.3%, CV 1.62–2.78%; co-quantifies 8 lignans including interiorin.
Validated method supports reliable differentiation and procurement authentication.
Reverse-phase HPLC of Kadsura interior extracts.
HPLC Quality Control Natural Product Standardization

Distinct Spiro-Dienone Skeleton and Chirality

X‑ray diffraction analysis confirmed interiorin as a spiro‑dienone derivative with four defined stereocenters (6R,7R,8S,13bS) and a (Z)‑2‑methylbut‑2‑enoyl ester substituent [1]. This distinguishes it from interiorin C (acetyl ester), interiorin D (benzoyl ester), and isointeriorin (stereoisomer) [1]. The crystallographic data provide an unambiguous structural fingerprint for procurement and synthetic reference.

Stereostructure confirmation
Class-level
Spiro-dienone with four stereocenters (6R,7R,8S,13bS); (Z)-2-methylbut-2-enoyl ester.
Unambiguous structural fingerprint distinguishes from interiorin C/D and isointeriorin.
Single-crystal X-ray diffraction and spectroscopic analysis.
X-ray Crystallography Natural Product Stereochemistry Lignan

Interiorin Application Scenarios


Anti-HIV Lead Optimization and SAR Benchmarking

Interiorin's moderate anti‑HIV activity (EC₅₀ = 1.6 µg/mL) positions it as an ideal middle‑range comparator in structure–activity relationship (SAR) campaigns [1]. By placing interiorin alongside more potent congeners such as schisantherin D (EC₅₀ = 0.5 µg/mL) and weaker analogs like interiotherin A (EC₅₀ = 3.1 µg/mL), medicinal chemists can deconvolute the contribution of specific substituents and stereochemical features to antiviral potency and therapeutic index [1].

EBV Chemoprevention Screening

Interiorin has been characterized in a 14‑compound screen for inhibition of TPA‑induced EBV‑EA activation in Raji cells [2]. Although not the most potent compound in the panel, its inclusion in screening libraries allows researchers to define the baseline activity of the dibenzocyclooctadiene scaffold and to identify structural modifications that confer enhanced antitumor‑promoting activity relative to interiorin [2].

Kadsura Extract Quality Control

Validated HPLC methods that simultaneously quantify interiorin, kadsurin, and heteroclitin D provide a robust analytical framework for the quality control of Kadsura herbal materials and extracts [3]. Procurement of high‑purity interiorin as a reference standard supports accurate quantification and batch‑to‑batch consistency assessment, which is essential for both academic natural product chemistry and industrial extract standardization [3].

Biosynthesis and Total Synthesis Reference

The interiorin skeleton, with its spiro‑dienone core and defined stereochemistry confirmed by X‑ray crystallography [4], serves as a target for biomimetic synthesis studies and biosynthetic pathway elucidation [5]. Synthetic chemists and biochemists procure interiorin as a primary reference material to validate synthetic routes and to compare the spectroscopic and chromatographic properties of synthetic intermediates with those of the authentic natural product [4] [5].

Application
Selection Property
Validation Focus
Anti-HIV SAR studies
Mid-range antiviral potency benchmark
Assay window calibration vs. congeners
EBV-EA chemoprevention screening
Baseline antitumor-promotion activity
Rank-position validation in lignan panel
Kadsura extract quality control
Validated HPLC co-quantification
Recovery and precision benchmarks
Biosynthesis and synthesis reference
Stereochemically defined scaffold
Spectroscopic and chiral identity verification
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